3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO. This compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol often begins with the fluorination of 2-methylphenyl derivatives. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Amination: The introduction of the amino group can be carried out via reductive amination. This involves the reaction of the fluorinated aromatic compound with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The hydroxyl group is typically introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with a hydroxylating agent such as sodium hydroxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Hydroxylating Agents: Sodium hydroxide, hydrogen peroxide.
Major Products
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propanal.
Reduction: Formation of 3-(5-fluoro-2-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances specificity and stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propan-1-ol
- 3-Amino-3-(2-methylphenyl)propan-1-ol
- 3-Amino-3-(5-chloro-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its chemical stability and reactivity, making it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H14FNO |
---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI-Schlüssel |
JWCDWPRUBSNVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.